![molecular formula C11H22N2O2 B1434975 N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea CAS No. 1698050-40-6](/img/structure/B1434975.png)
N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea
Descripción general
Descripción
“N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” is a kind of Cariprazine Intermediate . It can be used to prepare quinolinones and their analogs for the treatment of multidrug-resistant bacterial infections . It can also be used for the preparation of the antipsychotic drug cariprazine .
Synthesis Analysis
The synthesis of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” involves a condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine . The intermediate produced undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine, and the intermediate undergoes an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce cariprazine .Molecular Structure Analysis
The molecular formula of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” is C11H22N2O2. The compound is composed of “trans-1,4-disubstituted cyclohexyl” and “N, N-dimethylurea” structural units .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” include a condensation reaction, a reducing ammonolysis reaction, and an acylation reaction .Physical And Chemical Properties Analysis
The molecular weight of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” is 214.3 g/mol. Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Preparation of Quinolinones and Their Analogs
This compound can be used to prepare quinolinones and their analogs, which have potential applications in the treatment of multidrug-resistant bacterial infections .
Preparation of Antipsychotic Drug Carizine
It can also be used for the preparation of the antipsychotic drug carizine .
Synthesis of Novel Compounds
The compound is involved in novel processes for the preparation of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N’,N’-dimethylurea hydrochloride and polymorphs thereof . These novel intermediate compounds are useful for the preparation of other compounds .
Inhibition of NADPH Oxidase
The compound has been identified as a NADPH oxidase inhibitor, which could be used as a novel therapeutic for Parkinson’s disease .
Safety and Hazards
Direcciones Futuras
A patent describes novel processes for the preparation of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N’,N’-dimethylurea hydrochloride, a compound related to “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea”. These processes are economical, environmentally friendly, and suitable for industrialized production . This suggests potential future directions for the synthesis of “N’-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea” and related compounds.
Propiedades
IUPAC Name |
3-[4-(2-hydroxyethyl)cyclohexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-13(2)11(15)12-10-5-3-9(4-6-10)7-8-14/h9-10,14H,3-8H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWVGMOPTVENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



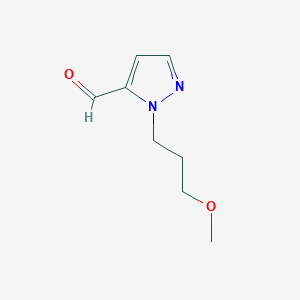
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
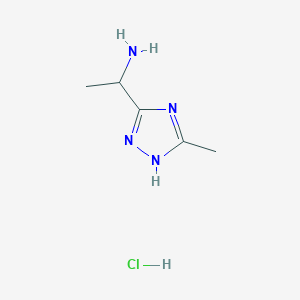
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)
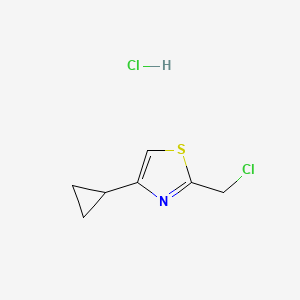


![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)

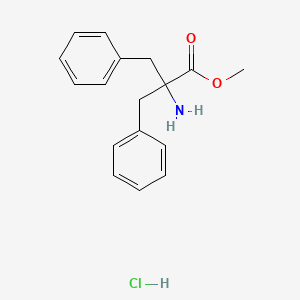
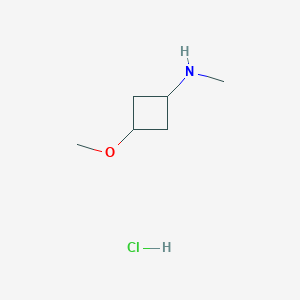

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)